Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
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Overview
Description
Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate is a complex organic compound that features a pyridine ring, a pyrrolidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate as the core structure. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the sulfonyl group is added via sulfonation reactions. The pyridine ring is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted thiophenes .
Scientific Research Applications
Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Thiophene derivatives: Widely used in organic electronics and medicinal chemistry.
Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals
Uniqueness
Pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate is unique due to its combination of structural features, which confer specific electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored biological activities .
Properties
IUPAC Name |
pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABRBLTVRMKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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